molecular formula C8H10N2O3 B3265335 1-Cyclopentylimidazolidine-2,4,5-trione CAS No. 40408-47-7

1-Cyclopentylimidazolidine-2,4,5-trione

Cat. No. B3265335
CAS RN: 40408-47-7
M. Wt: 182.18 g/mol
InChI Key: RVMONZOKUDHZTA-UHFFFAOYSA-N
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Description

“1-Cyclopentylimidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C8H10N2O3 . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been studied extensively. For instance, new imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane substituents were synthesized by reacting oxalyl chloride and the corresponding ureas . Another study reported the methylation reactions of 2,4-dinitroimidazole with dimethyl sulfate in 1,4-dioxane, which produced 1-methyl-2,4-dinitroimidazole along with 1-methylimidazolidine-2,4,5-trione and 1,3-dimethylimidazolidine-2,4,5-trione as oxidation byproducts .


Chemical Reactions Analysis

In a study, the nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 were investigated. The study found that under strong nitration conditions, the nitro group at the C-2 position is a key substituent to promote oxidation of the imidazole ring .

Scientific Research Applications

1-Cyclopentylimidazolidine-2,4,5-trione has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, including antifungal and antiviral agents, as well as in the development of novel pharmaceuticals. This compound has also been used in studies of the mechanism of action of drugs, as well as in studies of biochemical and physiological processes. This compound has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. This compound has also been used in the study of enzyme inhibitors, as well as in the study of the structure and function of proteins.

Mechanism of Action

Target of Action

The primary targets of 1-Cyclopentylimidazolidine-2,4,5-trione are acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.

Mode of Action

This compound interacts with its targets by inhibiting the action of acetylcholinesterase and butyrylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, resulting in various physiological effects.

Biochemical Pathways

The inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic pathway. This pathway is involved in transmitting signals in the nervous system. By preventing the breakdown of acetylcholine, this compound prolongs the action of acetylcholine, enhancing the signal transmission in the cholinergic pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission. This can lead to increased muscle contractions, heightened pain responses, and improved cognitive functions due to the increased levels of acetylcholine .

Advantages and Limitations for Lab Experiments

1-Cyclopentylimidazolidine-2,4,5-trione has several advantages for use in lab experiments. This compound is a small molecule, which makes it easy to synthesize and use in experiments. This compound is also relatively inexpensive, making it a cost-effective choice for lab experiments. This compound is also a versatile compound, which makes it useful for a variety of experiments. However, this compound also has some limitations for use in lab experiments. This compound is not very stable, which can make it difficult to store and use in experiments. This compound is also not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for 1-Cyclopentylimidazolidine-2,4,5-trione. This compound could be used in the development of novel drugs, as well as in the study of the mechanism of action of existing drugs. This compound could also be used in the study of biochemical and physiological processes, as well as in the study of enzyme inhibitors and protein structure

properties

IUPAC Name

1-cyclopentylimidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-6-7(12)10(8(13)9-6)5-3-1-2-4-5/h5H,1-4H2,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMONZOKUDHZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278631
Record name 1-Cyclopentyl-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40408-47-7
Record name 1-Cyclopentyl-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40408-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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